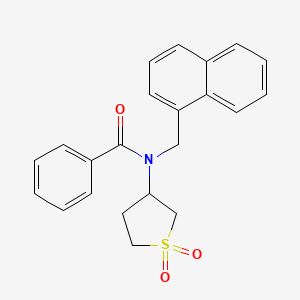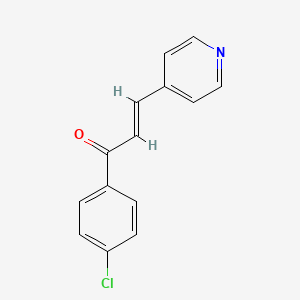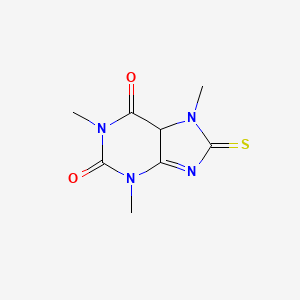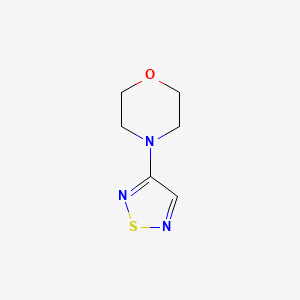
2-(2,3-Dimethylphenoxy)ethanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanethioamide, 2-(2,3-dimethylphenoxy)- is a chemical compound with the molecular formula C10H13NOS and a molecular weight of 195.28132 It is known for its unique structure, which includes a phenoxy group substituted with two methyl groups at the 2 and 3 positions, and an ethanethioamide moiety
Vorbereitungsmethoden
The synthesis of ethanethioamide, 2-(2,3-dimethylphenoxy)- typically involves the reaction of 2,3-dimethylphenol with an appropriate ethanethioamide precursor under controlled conditions. The reaction conditions often include the use of a base to deprotonate the phenol, followed by nucleophilic substitution to introduce the ethanethioamide group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Ethanethioamide, 2-(2,3-dimethylphenoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ethanethioamide group to an amine or other reduced forms.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions, leading to various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethanethioamide, 2-(2,3-dimethylphenoxy)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It may serve as a lead compound for developing new pharmaceuticals.
Industry: This compound is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethanethioamide, 2-(2,3-dimethylphenoxy)- involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes or receptors, while the ethanethioamide moiety may participate in covalent bonding or redox reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Ethanethioamide, 2-(2,3-dimethylphenoxy)- can be compared with other similar compounds, such as:
2-(2-Methylphenoxy)ethanethioamide: This compound has a similar structure but with only one methyl group on the phenoxy ring.
2-(2,3-Dimethylphenoxy)-N-[2-(octadecylamino)ethyl]ethanethioamide: This derivative includes an additional octadecylamino group, making it more hydrophobic and potentially altering its biological activity.
The uniqueness of ethanethioamide, 2-(2,3-dimethylphenoxy)- lies in its specific substitution pattern and the presence of both phenoxy and ethanethioamide groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
35370-84-4 |
|---|---|
Molekularformel |
C10H13NOS |
Molekulargewicht |
195.28 g/mol |
IUPAC-Name |
2-(2,3-dimethylphenoxy)ethanethioamide |
InChI |
InChI=1S/C10H13NOS/c1-7-4-3-5-9(8(7)2)12-6-10(11)13/h3-5H,6H2,1-2H3,(H2,11,13) |
InChI-Schlüssel |
SJTBVASHQVJSPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)OCC(=S)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methanone](/img/structure/B12125015.png)
![Ethyl 4-{[3-(4-bromobenzenesulfonamido)quinoxalin-2-yl]amino}benzoate](/img/structure/B12125022.png)



![7-(3,5-dichlorophenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B12125053.png)

![N,2,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12125065.png)



![6-(4-butoxy-3-methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12125078.png)

